Plantaricin-149
Description
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
YSLQMGATAIKQVKKLFKKKGG |
Origin of Product |
United States |
Scientific Research Applications
Antimicrobial Properties
Pln 149 has demonstrated potent antibacterial activity against various pathogens, particularly those associated with oral infections. Studies have shown that it effectively inhibits the growth and biofilm formation of key periodontal pathogens such as Porphyromonas gingivalis and Prevotella intermedius. The minimum inhibitory concentrations (MIC) for these bacteria were reported at 125 µg/mL and 105 µg/mL respectively, with significant reductions in biofilm formation observed (P < 0.05) .
Table 1: Antibacterial Efficacy of Plantaricin-149
| Bacteria | MIC (µg/mL) | MBC (µg/mL) | Inhibition Rate (%) |
|---|---|---|---|
| Porphyromonas gingivalis | 125 | 130 | 52.16 |
| Prevotella intermedius | 105 | 125 | 54.60 |
| Streptococcus mutans | 55 | 75 | 49.11 |
Applications in Dentistry
The potential of Pln 149 extends to dental applications, particularly in the treatment of peri-implantitis and root canal infections. Its non-toxic nature and ability to reduce bacterial diversity in infected root canals make it a promising candidate for irrigation solutions. In vitro studies have indicated that Pln 149 significantly reduces the pathogenic load in root canals compared to traditional treatments like sodium hypochlorite .
Case Study: Root Canal Treatment
In a controlled study involving human dental pulp stem cells (hDPSCs), Pln 149 was found to maintain cell viability while effectively inhibiting pathogenic bacteria. The study reported no significant cytotoxic effects at concentrations used for treatment, highlighting its clinical relevance .
Development of Analog Peptides
Recent research has focused on enhancing the properties of Pln 149 through the synthesis of analogs such as Pln149-PEP20. This modified peptide exhibits improved antimicrobial activity against multidrug-resistant (MDR) bacteria while maintaining low toxicity levels. In vitro tests have shown that Pln149-PEP20 can achieve rapid bactericidal effects within one hour .
Table 2: Comparison of this compound and Its Analog
| Compound | MIC (µg/mL) | Time to Kill (hrs) | Toxicity Level |
|---|---|---|---|
| This compound | Variable | >24 | Low |
| Pln149-PEP20 | Reduced | <1 | Very Low |
Chemical Reactions Analysis
Interaction with Membranes
-
Mechanism of Action: Pln149a's mechanism of action involves electrostatic attraction to charged phospholipids in the membrane, which induces an amphipathic α-helix in the peptide structure, leading to its accumulation on the phospholipid surface and subsequent membrane disruption .
-
Liposome Interaction: Pln149a directly interacts with negatively charged liposomes and bacterial membranes, leading to their lysis . The lytic activity of Pln149a results from peptide-lipid interactions from the amphipathic helix and the hydrophobic residues at the N-terminus .
-
Role of N-terminus: The N-terminal residues play a role in the peptide's adsorption on liposomes, influencing its lytic activity at biological membranes .
Spectroscopic Studies
-
Circular Dichroism (CD): CD studies show a conformational change from a random structure to a helical element when Pln149a and its analogs bind to liposomes .
-
Fluorescence Spectroscopy: Fluorescence data indicates that the N-terminal tyrosine residue is close to the micellar interface .
Antimicrobial Activity
-
Activity Spectrum: Synthetic Plantaricin-149 is active against Staphylococcus aureus and Listeria genus strains . Pln149a shows antimicrobial activity against Staphylococcus aureus and Listeria monocytogenes .
-
Impact of Modifications: Removing the N-terminal pentapeptide (YSLQM) in Pln149(6-22) reduces antimicrobial activity against Staphylococcus aureus, suggesting the importance of this region for antibacterial activity . The Fmoc-modified analog shows improved action against Gram-positive and Gram-negative bacteria .
-
MIC values of Fmoc-Pln149 and Fmoc-Pln149(6-22)
| S. epidermidis ATCC 35984 | S. aureus ATCC 25923 | E. faecalis ATCC 29212 | E. faecium ATCC 700221 | K. pneumoniae ATCC 700603 | E. coli ATCC 25922 | A. baumannii ATCC 19606 | P. aeruginosa ATCC 27583 | |
|---|---|---|---|---|---|---|---|---|
| Fmoc-Pln149 | 32 | 256 | 128 | 64 | 256 | 128 | 32 | 256 |
| Fmoc-Pln149(6-22) | 128 | 512 | 512 | 128 | 512 | 512 | 64 | 512 |
Minimal Inhibitory Concentration (mg/L)
Factors Influencing Activity
-
pH Dependence: Synthetic plantaricin is active at pH 5.5 and 7.4 .
-
Cationic Interactions: Divalent cations like Mg+2 and Ca+2 can prevent Pln149-PEP20 (a this compound derivative) from establishing interactions necessary for its activity . These cations stabilize bacterial membranes, and cationic AMPs compete with them for electrostatic interactions .
Comparison with Similar Compounds
Data Tables
Table 1. Structural Comparison of Selected Bacteriocins
| Feature | This compound | Plantaricin EF/JK | Plantaricin ZJ5 |
|---|---|---|---|
| Number of peptides | 1 | 2 | 1 |
| Thermostability | No | No | Yes |
| Post-translational modifications | None | None | None |
Table 2. Antimicrobial Activity Against Common Pathogens
| Pathogen | This compound | Plantaricin D | Plantaricin ZJ5 |
|---|---|---|---|
| Listeria monocytogenes | +++ | ++++ | + |
| Staphylococcus aureus | + | - | ++ |
| Escherichia coli | - | - | +++ |
(+++: Strong inhibition; ++: Moderate inhibition; +: Weak inhibition; -: No inhibition)
Preparation Methods
Ammonium Sulfate Precipitation Followed by Reverse-Phase Chromatography
- The supernatant is subjected to ammonium sulfate precipitation, typically at 60% saturation, to concentrate the bacteriocin.
- The precipitate is resuspended in buffer (e.g., 25 mM ammonium acetate, pH 6.5) and passed through a Sep-Pack C18 cartridge.
- Elution is performed with organic solvents such as 40% isopropanol.
- Further purification is achieved by reverse-phase high-performance liquid chromatography (HPLC) on a C18 Nucleosil column, yielding highly purified plantaricin fractions.
Direct Purification by Cation Exchange Chromatography
- The active supernatant is directly loaded onto a cation exchange column (e.g., SP Sepharose Fast Flow).
- Elution is performed using a linear gradient of increasing NaCl concentration (up to 1 M NaCl).
- Fractions are collected and tested for antimicrobial activity.
- This method yields plantaricin with confirmed homogeneity and higher yield (~5.9%) compared to the HPLC method.
| Purification Step | Yield (%) | Notes |
|---|---|---|
| Ammonium sulfate precipitation | ~40 | Pre-concentration step |
| Sep-Pack C18 cartridge + HPLC | ~0.8 | High purity but low overall yield |
| Cation exchange chromatography (SP Sepharose) | ~5.9 | Higher yield, direct purification |
Chemical Synthesis and Analog Preparation
In addition to extraction from bacterial cultures, this compound and its analogs have been synthesized chemically using solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Synthesis of this compound Analogs
- The native peptide consists of 22 amino acids (sequence: YSLQMGATAIKQVKKLFKKKGG).
- Analog peptides are synthesized by removing the first five N-terminal residues, producing a 17-amino acid core peptide (residues 6-22).
- Various hydrophobic groups are attached at the N-terminus to modulate antimicrobial activity and membrane interaction:
Purification and Characterization of Synthetic Peptides
- Synthetic peptides are purified by reverse-phase HPLC to >98% purity.
- The retention time in HPLC correlates with hydrophobicity:
Advanced Analog Design: Fmoc-Plantaricin-149 Derivative (Pln149-PEP20)
Recent research introduced a novel analog, Pln149-PEP20, incorporating the Fmoc group to enhance antimicrobial spectrum and potency.
- This analog demonstrated strong bactericidal activity against Gram-positive and Gram-negative bacteria, with MIC values ranging from 1 mg/L to 512 mg/L depending on the strain.
- The peptide acts primarily by disrupting bacterial membranes via a carpet-like mechanism, confirmed by circular dichroism and electron microscopy studies.
- Time-kill assays showed rapid bactericidal effects within one hour.
- The Fmoc group enhances hydrophobic interactions, improving activity especially against Gram-negative bacteria, though it may increase toxicity.
| Bacterial Strain | MIC Range (mg/L) | Post-Antibiotic Effect (PAE, hours) at 1× MIC |
|---|---|---|
| Staphylococcus aureus ATCC 25923 | 8 | 5.5 ± 2.0 |
| Acinetobacter baumannii ATCC 19606 | 32 | 4.5 ± 0.5 |
Summary of Key Preparation Techniques
| Preparation Aspect | Method Details | Advantages | Limitations |
|---|---|---|---|
| Cultivation | Lactobacillus plantarum in MRS medium, 24 h, pH 6.0 | High yield of bacteriocin | Requires sterile culture conditions |
| Ammonium Sulfate Precipitation + HPLC | Precipitation at 60% saturation, Sep-Pack C18 cartridge, reverse-phase HPLC | High purity | Low overall yield (~0.8%) |
| Cation Exchange Chromatography | SP Sepharose Fast Flow column, NaCl gradient elution | Higher yield (~5.9%), direct method | Requires FPLC system |
| Solid-Phase Peptide Synthesis (SPPS) | Fmoc chemistry, manual synthesis, N-terminal modifications (acetyl, octyl, Fmoc) | Precise sequence control, analog design | Costly, requires purification |
| Analog Design (Pln149-PEP20) | Fmoc-modified peptide with enhanced antimicrobial spectrum and membrane activity | Improved potency, rapid bactericidal action | Potential increased toxicity |
Q & A
Q. What frameworks (e.g., PICO, FINER) are suitable for evaluating the translational potential of this compound in clinical research?
- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to assess preclinical-to-clinical transitions. Use PICO (Population, Intervention, Comparison, Outcome) to structure clinical trial questions, such as comparing this compound with standard antiseptics in surgical site infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
